molecular formula C20H21NO5S2 B2760631 Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate CAS No. 797775-27-0

Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate

Cat. No. B2760631
CAS RN: 797775-27-0
M. Wt: 419.51
InChI Key: RBAKWXMOSMTFBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The organic layers were washed with water, brine, dried over sodium sulfate, and concentrated in vacuo to afford the desired solid derivatives .

Scientific Research Applications

Selective Hydrolysis of Methanesulfonate Esters

A study by Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, demonstrating the ability to selectively remove methanesulfonate esters from mixtures, which is crucial for the purification of pharmaceutical compounds. This research underscores the importance of understanding the hydrolysis behavior of methanesulfonate esters in drug synthesis and development processes (Chan, Cox, & Sinclair, 2008).

Complexation Studies with N-bases

Binkowska et al. (2008) investigated the complexes formed by derivatives of methanesulfonate with triazabicyclo[4.4.0]dec-5-ene (TBD) and its methyl variant (MTBD). Their work, which involves examining the proton transfer from C-H acids to N-bases and the resulting ionic pairs, contributes to the understanding of molecular interactions and complexation chemistry (Binkowska et al., 2008).

Antiarrhythmic Agents Development

Research by Johnson et al. (1995) into 4,5-dihydro-3-(methanesulfonamidophenyl)-1-phenyl-1H-2,4-benzodiazepines highlights the discovery of a new class of antiarrhythmic agents. These compounds exhibit potential for treating arrhythmias by interacting with myocardial potassium channels, offering insights into novel therapeutic agents (Johnson et al., 1995).

Synthesis and Characterization of Diethyltin-based Assemblies

Shankar et al. (2011) synthesized diethyltin(methoxy)methanesulfonate complexes, demonstrating their structural motifs and potential applications in material science. This work contributes to the understanding of metal-organic frameworks and their potential applications in catalysis, gas storage, and separation processes (Shankar et al., 2011).

Metabolites Synthesis of TAK-603

Mizuno et al. (2006) focused on synthesizing metabolites of TAK-603, utilizing methanesulfonyl as a protective group. Their work provides a foundation for the development of novel synthetic routes in pharmaceutical research, highlighting the versatility of methanesulfonate derivatives in drug synthesis (Mizuno et al., 2006).

Safety and Hazards

The safety data sheet for similar compounds indicates that they may be hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and following safety guidelines .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields. For instance, similar compounds have shown promising results in optoelectronic devices, making them potential candidates for future nonlinear optical (NLO) technology .

properties

IUPAC Name

ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S2/c1-3-26-20(23)19-16(18-8-5-9-27-18)11-14(12-17(19)22)13-6-4-7-15(10-13)21-28(2,24)25/h4-10,12,16,19,21H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAKWXMOSMTFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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